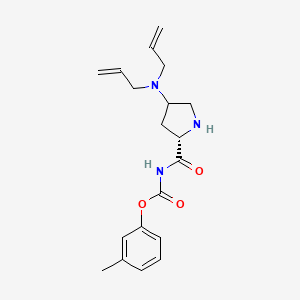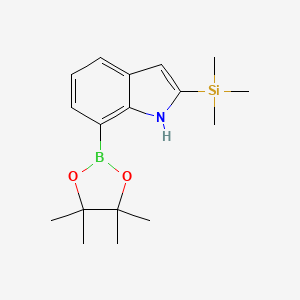
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trimethylsilyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trimethylsilyl)-1H-indole is a complex organic compound that features both boron and silicon atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trimethylsilyl)-1H-indole typically involves the coupling of an indole derivative with a boronic ester. The reaction conditions often require the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trimethylsilyl)-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to remove the boron or silicon groups.
Substitution: The boron and silicon groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogenating agents or organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while substitution reactions can introduce various functional groups into the indole ring.
Applications De Recherche Scientifique
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trimethylsilyl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action for 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trimethylsilyl)-1H-indole involves its interaction with various molecular targets and pathways. The boron and silicon atoms can participate in unique bonding interactions, which can influence the compound’s reactivity and biological activity. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole: Lacks the trimethylsilyl group.
2-(Trimethylsilyl)-1H-indole: Lacks the boron-containing group.
7-Bromo-2-(trimethylsilyl)-1H-indole: Contains a bromine atom instead of the boron group.
Uniqueness
The presence of both boron and silicon atoms in 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trimethylsilyl)-1H-indole makes it unique compared to similar compounds
Propriétés
Numéro CAS |
919119-70-3 |
|---|---|
Formule moléculaire |
C17H26BNO2Si |
Poids moléculaire |
315.3 g/mol |
Nom IUPAC |
trimethyl-[7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-2-yl]silane |
InChI |
InChI=1S/C17H26BNO2Si/c1-16(2)17(3,4)21-18(20-16)13-10-8-9-12-11-14(19-15(12)13)22(5,6)7/h8-11,19H,1-7H3 |
Clé InChI |
DYUKBTITVHRVLS-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=C(N3)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


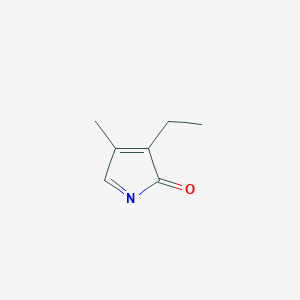

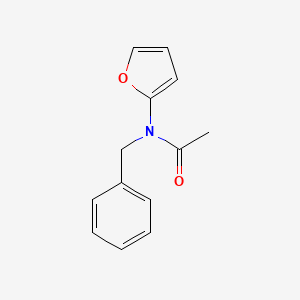
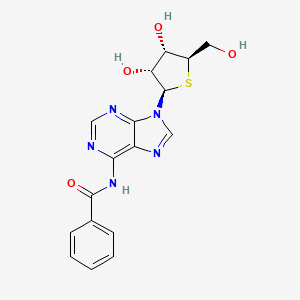
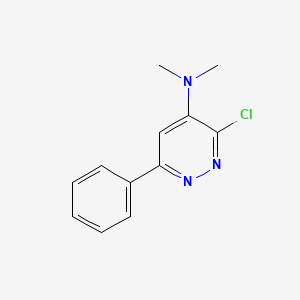
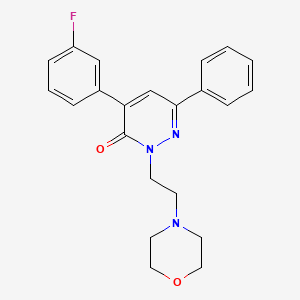
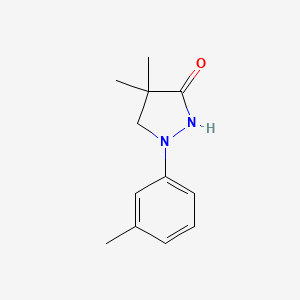

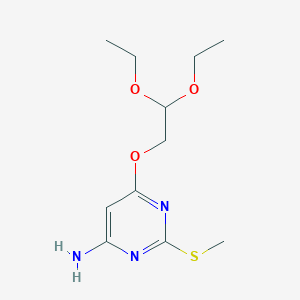
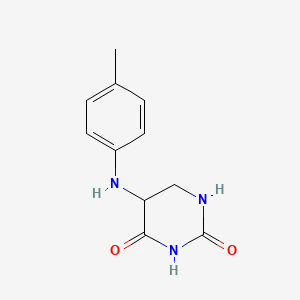
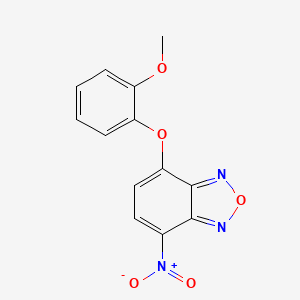

![2-Pyrimido[5,4-e][1,2,4]triazin-5-ylguanidine](/img/structure/B12906688.png)
